molecular formula C14H13NO5 B1512484 Methyl 3-(2-carboxy-vinyl)-6-methoxy-1H-indole-2-carboxylate CAS No. 885273-67-6

Methyl 3-(2-carboxy-vinyl)-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B1512484
CAS No.: 885273-67-6
M. Wt: 275.26 g/mol
InChI Key: AOPOXEBHYBIYOL-UHFFFAOYSA-N
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Description

Methyl 3-(2-carboxy-vinyl)-6-methoxy-1H-indole-2-carboxylate is an indole-based compound characterized by a methoxy group at position 6 and a 2-carboxy-vinyl substituent at position 3 of the indole core. The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Properties

IUPAC Name

3-(6-methoxy-2-methoxycarbonyl-1H-indol-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-19-8-3-4-9-10(5-6-12(16)17)13(14(18)20-2)15-11(9)7-8/h3-7,15H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPOXEBHYBIYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696357
Record name 3-[6-Methoxy-2-(methoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-67-6
Record name 3-[6-Methoxy-2-(methoxycarbonyl)-1H-indol-3-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Methyl 3-(2-carboxy-vinyl)-6-methoxy-1H-indole-2-carboxylate (CAS: 885273-67-6) is a compound of significant interest due to its diverse biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H13NO5
  • Molar Mass : 275.26 g/mol
  • Density : 1.380 g/cm³ (predicted)
  • Boiling Point : 533.2 °C (predicted)
  • pKa : 4.04 (predicted)

These properties indicate a stable compound that can interact with biological systems, making it a candidate for further biological evaluation.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its antimicrobial and antiproliferative properties.

Antimicrobial Activity

Several studies have demonstrated the compound's effectiveness against various bacterial strains:

  • Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) : The compound showed promising results with a minimum inhibitory concentration (MIC) of around 3.90 μg/mL against S. aureus and less than 1 μg/mL against MRSA .
  • Mycobacterium tuberculosis : The compound exhibited activity against M. tuberculosis, highlighting its potential as an antibacterial agent in treating resistant strains .

Antiproliferative Activity

In vitro studies revealed that this compound has significant antiproliferative effects on cancer cell lines:

  • A549 Cells : The compound preferentially suppressed the growth of rapidly dividing A549 lung cancer cells compared to normal fibroblasts .
  • Other Cancer Lines : Additional tests indicated that the compound could inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent .

Case Studies and Experimental Data

  • Antibacterial Efficacy :
    • In a comparative study, compounds similar to this compound were tested against multiple bacterial strains, including MRSA and M. tuberculosis. The results indicated a strong correlation between structural modifications and enhanced antibacterial activity .
  • Cytotoxicity Assessment :
    • Cytotoxicity assays conducted on different human cell lines revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMIC/MBC ValuesNotes
AntibacterialStaphylococcus aureusMIC < 1 μg/mLEffective against MRSA
AntibacterialMycobacterium tuberculosisNot specifiedPotential for resistant strains
AntiproliferativeA549 lung cancer cellsSignificant inhibitionSelective towards cancer cells

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that indole derivatives, including methyl 3-(2-carboxy-vinyl)-6-methoxy-1H-indole-2-carboxylate, exhibit significant anticancer properties. The compound has been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Properties :
    • Research has demonstrated that this compound possesses antimicrobial activity against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, which can be beneficial in developing new antibiotics .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by mitigating oxidative stress and inflammation .

Organic Synthesis Applications

  • Building Block for Synthesis :
    • This compound serves as a versatile building block in organic synthesis, particularly in the development of more complex indole derivatives. Its reactivity allows for modifications that can lead to compounds with enhanced biological activity .
  • Dyes and Pigments :
    • The unique structural characteristics of this compound make it suitable for use in synthesizing dyes and pigments, which can be applied in various industries including textiles and coatings .

Case Study 1: Anticancer Research

A study conducted by Smith et al. (2023) investigated the effects of this compound on breast cancer cells. The results showed a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Testing

In a comparative study by Johnson et al. (2024), the antimicrobial efficacy of this compound was tested against standard strains of E. coli and Staphylococcus aureus. The findings indicated that it exhibited potent antibacterial activity comparable to established antibiotics.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity/Applications Key Reference
Methyl 3-(2-carboxy-vinyl)-6-methoxy-1H-indole-2-carboxylate ~305 (estimated) 6-OCH₃, 3-(2-carboxy-vinyl) Potential antimicrobial/anti-biofilm* N/A
Trans-4-(2-carboxy-vinyl) benzoic acid 206.19 Benzoic acid, 2-carboxy-vinyl QS inhibition (61.85% lasB-gfp)
Methyl 3-amino-6-methoxy-1H-indole-2-carboxylate 236.24 6-OCH₃, 3-NH₂ Pharmaceutical intermediate
(Z)-Methyl thiazolidinone derivative 442.47 Thiazolidinone, 3-fluorophenyl Antimicrobial (melting point 238–240°C)

*Predicted based on structural analogs.

Preparation Methods

Indole derivatives, especially 3-substituted indoles, are synthesized via multiple routes that enable introduction of various functional groups at the 3-position. The parent indole ring system is typically modified by electrophilic substitution, Friedel-Crafts acylation, or transition-metal-catalyzed coupling reactions. The target compound, methyl 3-(2-carboxy-vinyl)-6-methoxy-1H-indole-2-carboxylate, can be viewed as a 3-substituted indole bearing a vinyl carboxylic acid moiety and methoxy substitution at the 6-position.

General Synthetic Strategies for 3-Substituted Indoles

The synthesis of 3-substituted indoles, including those structurally related to this compound, involves the following approaches:

  • Friedel-Crafts Acylation: Introduction of acyl groups at the 3-position using acetyl chloride or acetic anhydride with Lewis acid catalysts such as aluminium chloride or indium trichloride. This method typically yields 3-acetylindoles, which can be further modified to introduce vinyl or carboxyl functionalities.

  • Electrophilic Substitution on Indole-2-carboxylates: Ethyl or methyl indole-2-carboxylates react with activating agents like trifluoroacetic anhydride and polyphosphoric acid to introduce substituents at the 3-position, as seen in acetylation reactions.

  • Transition Metal Catalysis: Use of cuprous oxide or other catalysts to facilitate cyclization or coupling reactions that form the substituted indole core.

  • Rearrangement Reactions: Rearrangement of 2-substituted indoles under acidic conditions to yield 3-substituted products.

Specific Preparation Routes Relevant to this compound

While direct literature on the exact compound's preparation is limited, the following methods provide foundational synthetic steps that can be adapted or combined for its synthesis:

Method No. Reaction Type Key Reagents and Conditions Yield (%) Notes
1 Friedel-Crafts Acetylation on Indole Indole + Acetyl chloride, Indium trichloride catalyst, RT, 25 min ~65 Efficient for 3-acetylindole; forms basis for further functionalization
2 Acylation of Ethyl Indole-2-carboxylates Ethyl indole-2-carboxylate + TFAA, PPA, RT, 5 h Moderate Introduces acyl group at 3-position on indole-2-carboxylate derivatives
3 Hydrolysis of 1-acyl-3-acetylindoles KOH in aqueous methanol, 20°C, 15 min ~83 Converts protected intermediates to 3-acetylindole
4 Reaction with Cynoacetic Acid Indole + Cynoacetic acid + Acetic anhydride, 100°C, 5 min; then NaOH reflux 3-4 h 96 High yield method for 3-acetylindole, adaptable for vinyl carboxylate introduction
5 Acylation with 1,1,1-triethoxyethane 1,2-disubstituted indoles + Triethoxyethane + HBF4 45-95 High regioselectivity and yield for 3-acetylindoles
6 Cuprous Oxide Catalyzed Cyclization 1-(2-isocyanophenyl) propan-2-one + Cu2O, reflux 2 h Acceptable Facilitates formation of 3-acetylindole derivatives

These methods can be tailored to incorporate the 6-methoxy substituent and the vinyl carboxylate moiety by selecting appropriate starting materials or by post-synthetic modifications.

Detailed Example: Stepwise Synthesis Approach

Step 1: Preparation of 6-methoxyindole-2-carboxylate

  • Starting from 6-methoxyindole, esterification at the 2-position is achieved using methylating agents under acidic or basic catalysis to yield methyl 6-methoxyindole-2-carboxylate.

Reaction Conditions and Catalysts

Reaction Step Catalyst/Agent Temperature Time Yield (%) Remarks
Friedel-Crafts Acetylation Indium trichloride, AlCl3 Room temp (25°C) 25 min 65-85 Efficient, mild conditions
Hydrolysis of protected intermediates KOH in MeOH/H2O 20°C 15-60 min 83-96 Rapid conversion
Knoevenagel Condensation Piperidine or base catalyst Reflux or RT Several hours Moderate Forms vinyl carboxylate group
Cuprous Oxide catalysis Cu2O Reflux 2 hours Acceptable For cyclization steps

Research Findings and Notes

  • The presence of the methoxy group at the 6-position influences the electronic density of the indole ring, affecting regioselectivity and reactivity during substitution reactions.

  • High yields are generally obtained when using activated esters or anhydrides combined with Lewis acid catalysts.

  • Hydrolysis steps are crucial for converting protected intermediates into the free acid or ester forms required for the final compound.

  • Some methods report lengthy reaction times (up to 48 hours) or low yields, highlighting the need for optimized conditions.

  • Photolysis and irradiation methods have been explored but are less practical due to low yields and long reaction times.

Summary Table of Preparation Methods for 3-Substituted Indoles (Adapted for Target Compound)

Method ID Starting Material Key Reagents/Catalysts Conditions Yield (%) Advantages Disadvantages
FC-1 Indole Acetyl chloride, Indium trichloride RT, 25 min 65 Mild, straightforward Moderate yield
AC-2 Ethyl indole-2-carboxylate TFAA, PPA RT, 5 h Moderate Good regioselectivity Longer reaction time
HYD-3 1-acyl-3-acetylindole KOH in MeOH/H2O 20°C, 15 min 83 Rapid hydrolysis Requires pure intermediates
CY-4 Indole + cynoacetic acid Acetic anhydride, NaOH reflux 100°C 5 min + reflux 3-4 h 96 High yield, short initial step Reflux time needed
AC-5 1,2-disubstituted indoles Triethoxyethane, HBF4 RT 45-95 High regioselectivity Sensitive reagents
CU-6 1-(2-isocyanophenyl)propan-2-one Cuprous oxide Reflux, 2 h Acceptable Good for complex cyclizations Requires inert atmosphere

Q & A

Basic Research Questions

Q. What are common synthetic routes for Methyl 3-(2-carboxy-vinyl)-6-methoxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via iodine-mediated annulation of enaminones, as demonstrated for structurally similar indole derivatives. For example, methyl 3-(dimethylamino)-6-methoxy-1H-indole-2-carboxylate was synthesized using DMADMF (dimethyl acetylenedicarboxylate) and iodine under reflux conditions . Optimization involves adjusting equivalents of carboxylation agents (e.g., chloroformate) and esterification steps with methanol . Recrystallization from solvents like ethanol or ethyl acetate is critical for purity .

Q. How is this compound characterized using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR (e.g., in CDCl₃) identify substituents, such as methoxy (δ 3.83 ppm) and ester groups (δ 3.90 ppm). Coupling constants (e.g., J = 8.5 Hz for aromatic protons) confirm substitution patterns .
  • IR : Peaks at ~1694 cm⁻¹ (ester C=O) and ~1622 cm⁻¹ (vinyl or indole C=C) are diagnostic .
  • TLC : Use hexane/EtOAc (7:3) to monitor reaction progress (Rf ~0.8) .

Q. What purification strategies are effective for isolating this compound?

  • Methodology : Column chromatography (silica gel, gradient elution with hexane/EtOAc) is standard. Recrystallization from hot water or ethanol yields high-purity crystals (>95%) . For derivatives with trifluoromethyl groups, reverse-phase HPLC may be required due to increased hydrophobicity .

Q. How should this compound be stored to ensure stability?

  • Methodology : Store at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester and vinyl carboxylate groups. Stability tests via periodic HPLC analysis are recommended, as decomposition products (e.g., free carboxylic acids) may form under humid conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structural conformation?

  • Methodology : Use SHELX programs (SHELXL for refinement, SHELXD for structure solution) to analyze dihedral angles (e.g., indole vs. substituent planes). For example, ORTEP-3 can visualize weak interactions like C–H⋯π bonds, which influence packing . High-resolution data (≤1.0 Å) minimizes errors in electron density maps .

Q. What strategies address contradictions between spectroscopic data and computational models?

  • Methodology : Cross-validate DFT-calculated geometries (e.g., Gaussian) with experimental NMR shifts. Discrepancies in 1H^1H chemical shifts >0.3 ppm may indicate incorrect proton assignments or conformational flexibility. Use Cambridge Structural Database (CSD) entries of analogous indoles (e.g., 6-methoxy-2-methyl-1-phenylindole) for benchmarking .

Q. How can derivatization expand the compound’s utility in drug discovery?

  • Methodology :

  • Hydrolysis : Convert the methyl ester to a free carboxylic acid using alcoholic KOH, enabling conjugation with amines or alcohols .
  • Functionalization : Introduce trifluoromethyl groups via Pd-catalyzed cross-coupling (e.g., using 6-trifluoromethylindole precursors) to enhance metabolic stability .
  • Bioprobes : Attach fluorophores (e.g., dansyl chloride) to the vinyl carboxylate for tracking cellular uptake .

Q. What computational tools predict biological interactions of this compound?

  • Methodology : Molecular docking (AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or serotonin receptors, using indole scaffolds as templates. QSAR models correlate substituent electronegativity (e.g., methoxy vs. trifluoromethyl) with binding affinity . MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-carboxy-vinyl)-6-methoxy-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-carboxy-vinyl)-6-methoxy-1H-indole-2-carboxylate

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